molecular formula C8H9NO B1581754 Indolin-6-OL CAS No. 4770-37-0

Indolin-6-OL

Cat. No.: B1581754
CAS No.: 4770-37-0
M. Wt: 135.16 g/mol
InChI Key: JWLQULBRUJIEHY-UHFFFAOYSA-N
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Description

Indolin-6-OL, also known as 6-hydroxyindoline, is a bicyclic organic compound that consists of a benzene ring fused with a five-membered nitrogenous ring. This structure is chemically named benzopyrrolidine. This compound is a derivative of indoline, which is a significant heterocyclic system found in various natural products and synthetic compounds with medicinal value .

Scientific Research Applications

Indolin-6-OL has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Safety and Hazards

Safety information for Indolin-6-OL includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indolin-6-OL can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Indolin-6-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products:

Mechanism of Action

The mechanism of action of Indolin-6-OL involves its interaction with various molecular targets and pathways. The benzene ring of this compound can interact with amino acid residues of proteins through hydrophobic interactions. The nitrogen atom in the five-membered ring can act as a hydrogen bond donor and acceptor, facilitating interactions with proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Indolin-6-OL is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

This compound stands out due to the presence of the hydroxyl group, which imparts unique chemical reactivity and biological activity.

Properties

IUPAC Name

2,3-dihydro-1H-indol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-7-2-1-6-3-4-9-8(6)5-7/h1-2,5,9-10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLQULBRUJIEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335320
Record name 6-Hydroxyindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4770-37-0
Record name 6-Hydroxyindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indolin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred mixture of 5.8 g of the crude acid above, 65 ml of methanol was added dropwise 5 ml of trifluoromethanesulfonic acid. This mixture was stirred and heated under reflux for 12 hr when TLC (silica gel developed with HOAc/MeOH/CH2Cl2 1:5:45 or 10% triethylamine in ethanol) showed little starting material left. The reaction mixture was cooled, diluted with 75 ml of saturated sodium bicarbonate solution and cooled overnight in the refrigerator. The solid was collected to give 4.3 g of still damp black material. This solid was chromatographed on 100 ml of silica gel packed in 5% methanol/methylene chloride. Elution with 200 ml of 10% methanol/methylene chloride gave 2.7 g (theory from 6-hydroxy indoline 5: 5.46 g or 49% for the two steps) of impure product.
[Compound]
Name
crude acid
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
HOAc MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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